molecular formula C14H11N5O2S B13798737 N-Phenyl-2-{[5-(2-pyrazinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-Phenyl-2-{[5-(2-pyrazinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B13798737
M. Wt: 313.34 g/mol
InChI Key: HSXHKBYLBRTOQN-UHFFFAOYSA-N
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Description

N-Phenyl-2-{[5-(2-pyrazinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a pyrazinyl group at position 5 and a sulfanyl-acetamide moiety at position 2. The acetamide nitrogen is further substituted with a phenyl group. This scaffold combines pharmacophoric elements known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

Molecular Formula

C14H11N5O2S

Molecular Weight

313.34 g/mol

IUPAC Name

N-phenyl-2-[(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C14H11N5O2S/c20-12(17-10-4-2-1-3-5-10)9-22-14-19-18-13(21-14)11-8-15-6-7-16-11/h1-8H,9H2,(H,17,20)

InChI Key

HSXHKBYLBRTOQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-{[5-(2-pyrazinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Pyrazinyl Group: The pyrazinyl group can be introduced via a nucleophilic substitution reaction.

    Attachment of the Phenyl Group: The phenyl group is usually introduced through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution

The sulfanyl group (-S-) acts as a nucleophile, reacting with electrophilic centers (e.g., alkyl halides or acyl chlorides). For example:

  • Reaction with 2-chloroacetamide derivatives forms acetamide linkages .

  • Conditions: DMF solvent, NaH, 60–80°C .

Oxidation and Reduction

  • Oxidation : The sulfanyl group can be oxidized to sulfoxides or sulfones using agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

  • Reduction : LiAlH₄ or NaBH₄ reduces the oxadiazole ring or sulfanyl group, yielding thiol derivatives.

Electrophilic Aromatic Substitution

Phenyl and pyrazinyl rings undergo electrophilic substitution with reagents like bromine (Br₂) or nitric acid (HNO₃).

Reaction outcomes :

Reaction TypeProducts
OxidationSulfoxides/sulfones
ReductionThiols/amines
SubstitutionHalogenated/nitrated derivatives

Mechanistic Insights

The oxadiazole ring stabilizes intermediates via resonance, facilitating nucleophilic attack on the sulfanyl group. The acetamide moiety enhances solubility and reactivity in polar solvents .

Analytical Characterization

  • NMR : δ 4.53 ppm (s, 2H, S-CH₂) and δ 5.93 ppm (s, 1H, aromatic protons) .

  • IR : Peaks at 1699 cm⁻¹ (C=O stretch) and 1555 cm⁻¹ (C=N, aromatic C=C) .

  • Mass Spectrometry : Molecular ion peak at m/z 313.34 ( ).

Comparison with Analogues

FeatureTarget CompoundAnalogues
Sulfanyl groupOxadiazole-basedThiophene-based
Acetamide substitutionN-PhenylN-(propan-2-yl)
Biological activityAntimicrobial Anticancer

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds containing the oxadiazole structure can exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. A related study found that derivatives of 1,3,4-oxadiazoles demonstrated significant anti-inflammatory activity in animal models, suggesting a promising avenue for N-Phenyl-2-{[5-(2-pyrazinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide as a COX-2 inhibitor .

Analgesic Effects

The analgesic properties of this compound may be attributed to its ability to modulate pain pathways through COX inhibition. In experimental models, compounds similar to this compound have shown effectiveness comparable to traditional analgesics like aspirin .

In Vivo Studies

In vivo studies have validated the anti-inflammatory and analgesic effects of similar oxadiazole derivatives. For instance, compounds tested in carrageenan-induced paw edema models exhibited significant reductions in swelling and pain responses .

Structure-Activity Relationship (SAR)

SAR analysis has provided insights into how modifications in the chemical structure influence biological activity. Compounds with specific substitutions on the oxadiazole ring showed enhanced potency as COX inhibitors . This suggests that further optimization of this compound could yield even more effective therapeutic agents.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatorySignificant reduction in edema
AnalgesicComparable efficacy to aspirin
COX InhibitionSelective inhibition of COX-2

Mechanism of Action

The mechanism of action of N-Phenyl-2-{[5-(2-pyrazinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various cellular pathways.

Comparison with Similar Compounds

Substituents on the Oxadiazole Ring

  • Pyrazinyl vs. Diphenylmethyl: The compound 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide () replaces the pyrazinyl group with a bulkier diphenylmethyl substituent.
  • Pyrazinyl vs. 3,4,5-Trimethoxyphenyl: In N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (), the trimethoxyphenyl group introduces three methoxy substituents, enhancing electron-richness and hydrogen-bonding capacity.

Substituents on the Acetamide Nitrogen

  • Phenyl vs. Aryl Variations :
    Derivatives with substituted aryl groups (e.g., N-(2-isopropylphenyl) or N-(2-methoxy-5-chlorophenyl) ) exhibit altered steric and electronic profiles. For example, N-(2-methoxy-5-chlorophenyl) derivatives () showed IC50 values of 12–45 µM against acetylcholinesterase (AChE), highlighting the impact of electron-withdrawing substituents on enzyme inhibition .

Key Observations :

  • The diphenylmethyl analogue requires additional purification steps due to steric hindrance during S-alkylation .
  • Trimethoxyphenyl derivatives exhibit higher melting points (134–178°C) compared to pyrazinyl analogues, correlating with enhanced crystallinity from methoxy groups .

Antimicrobial Activity

Compound Activity Against S. aureus (MIC, µg/mL) Activity Against E. coli (MIC, µg/mL) Reference
Target Compound (Pyrazinyl) Not reported Not reported
3,4,5-Trimethoxyphenyl Analog 8–16 16–32
4-Acetamidophenyl Analog () 63 (IC50, µM) Not tested

Enzyme Inhibition

Compound AChE Inhibition (IC50, µM) LOX Inhibition (IC50, µM) Reference
N-(2-methoxy-5-chlorophenyl) Analog 12–45 28–75
Pyrazinyl Analog Not tested Not tested

Key Observations :

  • The absence of antimicrobial data for the pyrazinyl compound suggests a research gap.
  • Methoxy and chloro substituents on the acetamide nitrogen enhance AChE inhibition, likely via π-π stacking with the enzyme’s catalytic site .

Biological Activity

N-Phenyl-2-{[5-(2-pyrazinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and neuroprotective effects. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure characterized by a phenyl group linked to a 2-acetamide moiety through a sulfanyl bridge to a 1,3,4-oxadiazole ring substituted with a pyrazinyl group. The molecular formula is C14H11N5O2SC_{14}H_{11}N_5O_2S and it has a molecular weight of 313.33 g/mol. This unique structure is believed to contribute to its diverse biological activities.

1. Anti-inflammatory Activity

Research indicates that derivatives of oxadiazoles exhibit potent anti-inflammatory properties. A study highlighted that compounds similar to this compound demonstrated selective inhibition of COX-2 enzymes, which are implicated in inflammatory processes. The lead compound from this series showed an IC50 value of 0.31 μM against COX-2 and exhibited significant anti-inflammatory effects in animal models (ED50 = 74.3 mg/kg) .

2. Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been evaluated for analgesic activity. It was found to suppress acetic acid-induced writhing in animal models, comparable to standard analgesics like aspirin . This suggests that the compound may act centrally and peripherally to alleviate pain.

3. Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. In vitro studies using SH-SY5Y cell lines showed that certain derivatives exhibited good inhibition against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), indicating potential for treating neurodegenerative conditions . The most active compounds demonstrated IC50 values as low as 0.052 μM for hAChE inhibition.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications on the phenyl ring significantly influence biological activity. For instance:

CompoundhAChE IC50 (μM)hBChE IC50 (μM)Remarks
SD-60.907 ± 0.0111.085 ± 0.035Unsubstituted phenyl ring
SD-1≤1.0ModerateEWG at para position
SD-10>5PoorDiminished activity

These findings indicate that electron-withdrawing groups (EWGs) at specific positions enhance activity against cholinesterases while certain substitutions lead to reduced efficacy .

Case Studies and Experimental Evidence

Several studies have provided experimental data supporting the biological activities of this compound:

  • Anti-inflammatory Model : In carrageenan-induced paw edema in rats, the compound exhibited significant reduction in swelling compared to control groups.
  • Analgesic Model : The efficacy was assessed using the acetic acid-induced writhing test, where treated animals showed fewer writhes compared to untreated controls.
  • Neuroprotective Model : Behavioral tests such as the Morris water maze demonstrated improvements in memory and cognitive function in rats treated with the compound compared to those receiving standard treatments.

Q & A

(Basic) What synthetic strategies are recommended for preparing N-Phenyl-2-{[5-(2-pyrazinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide?

Methodological Answer:
The synthesis typically involves three key steps:

  • Step 1: Formation of the oxadiazole-thiol intermediate. For example, 5-(2-pyrazinyl)-1,3,4-oxadiazole-2-thiol can be synthesized by cyclizing pyrazine-2-carbohydrazide with carbon disulfide under basic conditions (e.g., KOH in ethanol) followed by acidification .
  • Step 2: S-Alkylation of the thiol group. React the oxadiazole-thiol with 2-chloro-N-phenylacetamide in a polar aprotic solvent (e.g., DMF) using NaH as a base. Reflux for 4–6 hours ensures efficient substitution .
  • Step 3: Purification via recrystallization from aqueous ethanol (50%) yields the pure product. Monitor reaction progress using TLC (toluene:acetone, 7:3) and confirm purity via melting point analysis .

(Basic) How can researchers validate the structural integrity of this compound?

Methodological Answer:
A multi-spectral approach is critical:

  • IR Spectroscopy: Confirm the presence of key functional groups:
    • N–H stretch (~3250 cm⁻¹ for acetamide).
    • C=O stretch (~1680 cm⁻¹ for acetamide).
    • C=N and C–O–C stretches (~1600–1500 cm⁻¹ for oxadiazole) .
  • ¹H-NMR: Identify signals for the phenyl group (δ 7.2–7.5 ppm, multiplet), pyrazinyl protons (δ 8.5–9.0 ppm), and sulfanyl-linked CH₂ (δ 4.1–4.3 ppm) .
  • Mass Spectrometry (EI-MS): Look for the molecular ion peak [M⁺] matching the exact mass (calculated via software like ChemDraw) and fragmentation patterns consistent with the oxadiazole and pyrazine moieties .

(Advanced) What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina or Schrödinger Suite to dock the compound into active sites of targets (e.g., EGFR or fungal CYP51). Prepare the ligand by optimizing its geometry at the B3LYP/6-31G* level .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bonding interactions with key residues (e.g., Thr790 in EGFR) .
  • QSAR Modeling: Develop a model using descriptors like logP, polar surface area, and H-bond acceptor count to correlate structural features with activity data from analogues (e.g., IC₅₀ values from indole-containing oxadiazoles) .

(Advanced) How can structure-activity relationship (SAR) studies be designed to optimize this compound’s antifungal activity?

Methodological Answer:

  • Variable Substituents: Synthesize derivatives with modified phenyl (e.g., electron-withdrawing -NO₂ or -CF₃) or pyrazine groups (e.g., methyl or chloro substituents). Compare MIC values against Candida albicans .
  • Biological Assays: Test derivatives in a broth microdilution assay (CLSI M27 guidelines). Include fluconazole as a positive control. Correlate logP values (measured via HPLC) with antifungal potency to assess hydrophobicity’s role .
  • Mechanistic Probes: Use time-kill kinetics and ergosterol binding assays to determine if the compound targets fungal membrane integrity or lanosterol demethylase .

(Advanced) What crystallographic techniques are recommended for resolving structural ambiguities in this compound?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD): Grow crystals via slow evaporation in ethanol/water (3:1). Collect data on a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Refinement with SHELXL: Use the SHELX suite for structure solution. Apply TWIN commands if twinning is detected. Validate geometry with PLATON; target R-factor < 5% .
  • Key Metrics: Report bond lengths (e.g., C–S in oxadiazole, ~1.68 Å) and torsion angles to confirm planarity of the oxadiazole-pyrazine system .

(Advanced) How can researchers address discrepancies in biological activity data across different studies?

Methodological Answer:

  • Standardize Assays: Re-evaluate activity under controlled conditions (e.g., same fungal strain, inoculum size, and incubation time). Use a centralized cell line repository (e.g., ATCC) .
  • Solubility Checks: Measure solubility in assay media (e.g., PBS with 1% DMSO) via HPLC. Low solubility may falsely reduce apparent activity .
  • Meta-Analysis: Pool data from multiple studies (e.g., IC₅₀ values for EGFR inhibition) and apply statistical tests (ANOVA) to identify outliers or confounding variables .

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